N-Methyl-D-serine

Descripción general

Descripción

N-Methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-D-serine can be synthesized through the methylation of D-serine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express serine racemase and methyltransferase enzymes. These microorganisms can convert L-serine to D-serine and subsequently methylate it to produce this compound.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-D-serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, D-serine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: D-serine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Methyl-D-serine has several applications in scientific research:

Neuroscience: It is used to study the modulation of N-methyl-D-aspartate receptor activity and its role in synaptic plasticity and neurotransmission.

Pharmacology: Investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and depression.

Biochemistry: Utilized in the study of enzyme kinetics and the role of amino acid derivatives in metabolic pathways.

Industrial Applications: Potential use in the development of novel pharmaceuticals and as a biochemical tool in research.

Mecanismo De Acción

N-Methyl-D-serine exerts its effects primarily through its interaction with the N-methyl-D-aspartate receptor. It binds to the receptor as a co-agonist, enhancing the receptor’s response to glutamate. This interaction facilitates the influx of calcium ions into neurons, which is crucial for synaptic plasticity, learning, and memory. The compound may also modulate other signaling pathways involved in neuroprotection and neurotoxicity.

Comparación Con Compuestos Similares

D-serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.

Glycine: Another co-agonist of the N-methyl-D-aspartate receptor, but with different binding properties and effects.

N-Methyl-L-serine: The L-isomer of N-Methyl-D-serine, which may have different biological activities.

Uniqueness: this compound is unique due to its specific interaction with the N-methyl-D-aspartate receptor and its potential therapeutic applications in neuropsychiatric disorders. Its methylated structure may confer different pharmacokinetic properties compared to D-serine, making it a valuable compound for research and therapeutic development.

Actividad Biológica

N-Methyl-D-serine (NMD-serine) is a compound that has garnered considerable attention in the field of neuroscience due to its role as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This article delves into the biological activity of NMD-serine, exploring its mechanisms of action, therapeutic potential, and implications in various neurological conditions.

This compound is primarily known for its interaction with NMDARs, which are critical for synaptic plasticity and memory formation. The activation of NMDARs requires the binding of two agonists: glutamate and either glycine or D-serine at the glycine-binding site on the GluN1 subunit. Recent studies indicate that D-serine is functionally more effective than glycine in activating NMDARs, particularly in limbic brain regions associated with neuropsychiatric disorders .

Key Findings:

- D-Serine as a Co-Agonist : D-serine binds to the glycine site on NMDARs, enhancing receptor activation and facilitating calcium influx, which is crucial for synaptic signaling .

- Role in Synaptic Plasticity : D-serine is essential for long-term potentiation (LTP) in various brain regions, including the hippocampus and prefrontal cortex. Its availability can significantly influence synaptic strength and plasticity .

- Interplay with Glycine : While glycine was traditionally considered the primary co-agonist, emerging evidence suggests that D-serine may play a more prominent role under physiological conditions .

Therapeutic Potential

Research has shown that D-serine supplementation may offer therapeutic benefits in several neuropsychiatric conditions, including schizophrenia and depression. Clinical trials have demonstrated that D-serine can improve cognitive functions in patients with schizophrenia when administered at doses of 60 mg/kg/day .

Case Studies:

- Schizophrenia : A double-blind study indicated that D-serine significantly improved mismatch negativity (MMN), a neurophysiological marker for NMDAR activity, in patients with schizophrenia .

- Cognitive Deficits : In animal models, administration of D-serine reversed cognitive deficits induced by NMDA receptor antagonists like phencyclidine (PCP), suggesting its potential as an early intervention strategy .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

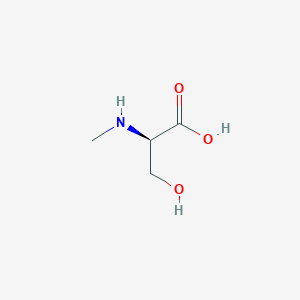

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Given that the study found N-Methyl-L-serine increased hyaluronan production, could its enantiomer, N-Methyl-D-serine, have a similar effect?

A: The study explicitly states that the L-configuration of NMS is essential for its activity in stimulating hyaluronan production. [] This implies that this compound, being the mirror image of the L-form, might not interact with the biological target (likely an enzyme) in the same way and therefore might not elicit the same effect. Further research would be needed to definitively confirm or refute the activity of this compound on hyaluronan production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.